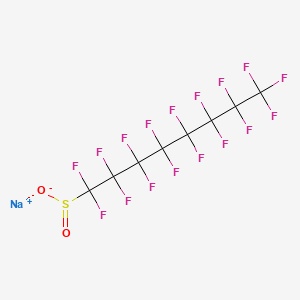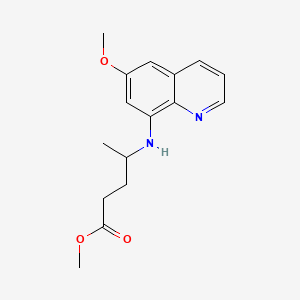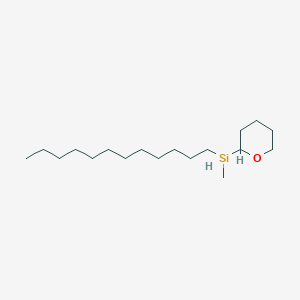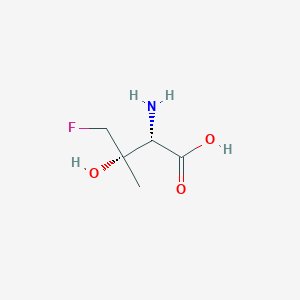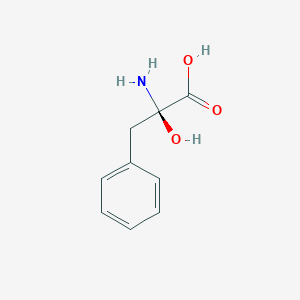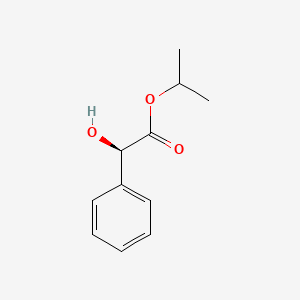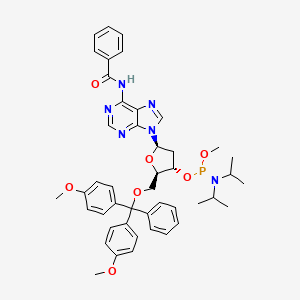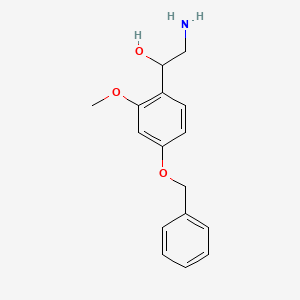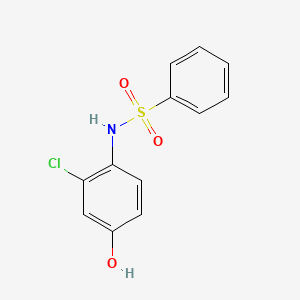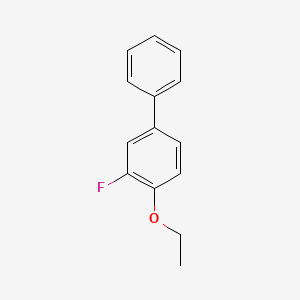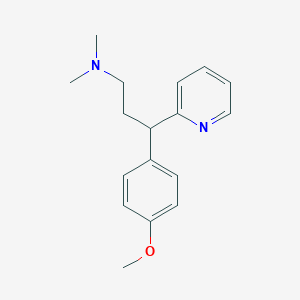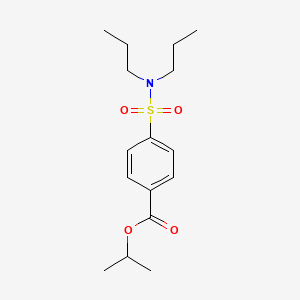
Probenecid Isopropyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Probenecid Isopropyl Ester is a derivative of probenecid, a well-known uricosuric agent used primarily to treat gout and hyperuricemia. This esterified form is synthesized to enhance certain properties of the parent compound, such as solubility and bioavailability. Probenecid itself is known for its ability to inhibit the renal excretion of organic anions, thereby increasing the plasma concentration of various drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Probenecid Isopropyl Ester can be synthesized through esterification, a reaction between probenecid and isopropyl alcohol in the presence of an acid catalyst like concentrated sulfuric acid . The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct. Other methods include the reaction of probenecid with isopropyl chloride in the presence of a base such as pyridine to neutralize the resulting hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of pervaporation reactors can enhance the conversion rates by shifting the equilibrium towards ester formation .
Analyse Des Réactions Chimiques
Types of Reactions
Probenecid Isopropyl Ester undergoes various chemical reactions, including:
Oxidation and Reduction: While the ester itself is relatively stable, the parent compound probenecid can undergo oxidation and reduction reactions.
Substitution: The ester group can be substituted under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Probenecid and isopropyl alcohol.
Oxidation: Oxidized derivatives of probenecid.
Reduction: Reduced forms of probenecid.
Applications De Recherche Scientifique
Probenecid Isopropyl Ester has various applications in scientific research:
Chemistry: Used as a reagent to study esterification and hydrolysis reactions.
Industry: Utilized in the synthesis of other ester derivatives for pharmaceutical applications.
Mécanisme D'action
The mechanism of action of Probenecid Isopropyl Ester involves the inhibition of organic anion transporters in the renal tubules. This inhibition reduces the excretion of uric acid and other organic anions, thereby increasing their plasma concentrations . The ester form may also enhance the compound’s solubility and bioavailability, making it more effective in its therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Probenecid: The parent compound, primarily used for its uricosuric properties.
Sulfinpyrazone: Another uricosuric agent with similar applications.
Benzbromarone: A potent uricosuric agent used in the treatment of gout.
Uniqueness
Probenecid Isopropyl Ester stands out due to its enhanced solubility and potential for improved bioavailability compared to its parent compound. This makes it a promising candidate for further research and development in pharmaceutical applications.
Propriétés
Formule moléculaire |
C16H25NO4S |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
propan-2-yl 4-(dipropylsulfamoyl)benzoate |
InChI |
InChI=1S/C16H25NO4S/c1-5-11-17(12-6-2)22(19,20)15-9-7-14(8-10-15)16(18)21-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3 |
Clé InChI |
WFPIRWWOLGATOL-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


